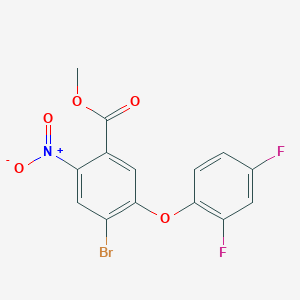

Methyl 4-bromo-5-(2,4-difluorophenoxy)-2-nitrobenzoate

描述

Methyl 4-bromo-5-(2,4-difluorophenoxy)-2-nitrobenzoate: is an organic compound with a complex structure, featuring a bromine atom, two fluorine atoms, a nitro group, and a methoxycarbonyl group attached to a benzene ring

准备方法

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available 4-bromo-2-nitrobenzoic acid.

Esterification: The carboxylic acid group of 4-bromo-2-nitrobenzoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 4-bromo-2-nitrobenzoate.

Nucleophilic Aromatic Substitution: The next step involves the nucleophilic aromatic substitution of the bromine atom with 2,4-difluorophenol. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of methyl 4-bromo-5-(2,4-difluorophenoxy)-2-nitrobenzoate follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure efficient mixing and heat transfer.

Purification: Using techniques such as recrystallization or chromatography to achieve high purity of the final product.

Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

化学反应分析

Types of Reactions

Nucleophilic Substitution: The compound can undergo further nucleophilic substitution reactions due to the presence of electron-withdrawing groups (nitro and ester) that activate the aromatic ring.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.

Reduction: Hydrogen gas, palladium on carbon (Pd/C).

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Amino Derivatives: From the reduction of the nitro group.

Carboxylic Acids: From the hydrolysis of the ester group.

科学研究应用

Chemistry

Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Study of Reaction Mechanisms: Its reactivity makes it a useful compound for studying various organic reaction mechanisms.

Biology and Medicine

Pharmaceutical Research:

Biological Activity Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Industry

Material Science: Used in the synthesis of advanced materials with specific properties.

作用机制

The mechanism by which methyl 4-bromo-5-(2,4-difluorophenoxy)-2-nitrobenzoate exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the electron-withdrawing groups on the benzene ring facilitate the attack of nucleophiles. In reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations.

相似化合物的比较

Similar Compounds

Methyl 4-bromo-2-nitrobenzoate: Lacks the difluorophenoxy group, making it less reactive in nucleophilic substitution reactions.

4-Bromo-5-(2,4-difluorophenoxy)-2-nitrobenzamide: Similar structure but with an amide group instead of an ester, affecting its reactivity and solubility.

2,4-Difluoro-5-nitrophenol: Lacks the bromine and ester groups, making it a simpler compound with different reactivity.

Uniqueness

Methyl 4-bromo-5-(2,4-difluorophenoxy)-2-nitrobenzoate is unique due to the combination of functional groups that provide a wide range of reactivity. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry.

生物活性

Methyl 4-bromo-5-(2,4-difluorophenoxy)-2-nitrobenzoate is an organic compound with significant potential in pharmaceutical research due to its complex structure and diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom, two fluorine atoms, a nitro group, and a methoxycarbonyl group attached to a benzene ring. The presence of these functional groups contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H8BrF2NO5 |

| Molecular Weight | 367.12 g/mol |

| CAS Number | 1446236-61-8 |

The biological activity of this compound is largely attributed to its ability to participate in nucleophilic substitution reactions. The electron-withdrawing groups on the aromatic ring enhance the compound's reactivity towards nucleophiles. Additionally, the nitro group can be reduced to an amino group, which may further participate in various biochemical transformations.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's structure allows it to disrupt bacterial cell membranes or interfere with metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects . Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a lead compound for developing new antibiotics .

- Anti-inflammatory Mechanism : In a model of induced inflammation in mice, administration of the compound resulted in a marked decrease in swelling and pain compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues .

- Cell Cycle Arrest : In cancer cell lines overexpressing c-Myc, this compound caused a G0/G1 phase arrest. This effect was linked to the inhibition of c-Myc transcriptional activity, suggesting potential applications in cancer therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Methyl 4-bromo-2-nitrobenzoate | Lower reactivity in nucleophilic substitution | Lacks difluorophenoxy group |

| 4-Bromo-5-(2,4-difluorophenoxy)-2-nitrobenzamide | Similar structure but with amide group | Affects solubility and reactivity |

| 2,4-Difluoro-5-nitrophenol | Simpler compound | Different reactivity profile |

属性

IUPAC Name |

methyl 4-bromo-5-(2,4-difluorophenoxy)-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrF2NO5/c1-22-14(19)8-5-13(9(15)6-11(8)18(20)21)23-12-3-2-7(16)4-10(12)17/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSNAIBBIJNJLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)OC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrF2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。